Sodium 2-phenoxyethanesulfonate

Description

Sodium 2-hydroxyethanesulfonate (C₂H₅NaO₄S), also known as sodium isethionate, is a water-soluble sulfonate salt characterized by a hydroxyethyl group (-CH₂CH₂OH) attached to a sulfonic acid moiety. Its molecular weight is 148.11 g/mol, CAS RN 1562-00-1, and it is stable at room temperature . The compound is widely used in synthesis, pharmaceuticals (e.g., as a counterion in drug formulations like PD-161989), and personal care products due to its mild surfactant properties and biocompatibility .

Properties

Molecular Formula |

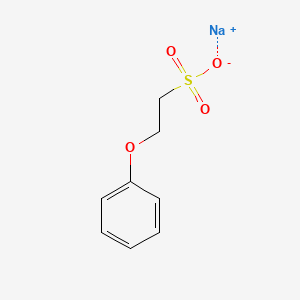

C8H9NaO4S |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

sodium;2-phenoxyethanesulfonate |

InChI |

InChI=1S/C8H10O4S.Na/c9-13(10,11)7-6-12-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,9,10,11);/q;+1/p-1 |

InChI Key |

HGIRFLLMIHLRFO-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)OCCS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Sodium Sulfonates

Structural and Molecular Comparisons

The following table summarizes key structural and physicochemical differences between sodium 2-hydroxyethanesulfonate and related sulfonates:

| Compound Name | Molecular Formula | CAS RN | Molecular Weight (g/mol) | Key Substituent | Primary Applications |

|---|---|---|---|---|---|

| Sodium 2-hydroxyethanesulfonate | C₂H₅NaO₄S | 1562-00-1 | 148.11 | Hydroxyethyl (-CH₂CH₂OH) | Pharmaceuticals, surfactants, synthesis |

| Sodium naphthalene-2-sulphonate | C₁₀H₇SO₃Na | 532-02-5 | 230.22 | Naphthyl (aromatic) | Industrial surfactants, dye intermediates |

| Sodium 2-bromoethanesulfonate | C₂H₄BrNaO₃S | 4263-52-9 | 211.01 | Bromoethyl (-CH₂CH₂Br) | Alkylating agent, organic synthesis |

| Sodium 2-methylprop-2-ene-1-sulphonate | C₄H₅NaO₃S | 1561-92-8 | 156.13 | Methylpropenyl (allylic) | Polymer production, reactive monomers |

Key Observations:

- Substituent Effects: The hydroxyethyl group in sodium 2-hydroxyethanesulfonate enhances hydrophilicity, making it suitable for aqueous formulations . Naphthyl groups in sodium naphthalene-2-sulphonate confer aromaticity, reducing water solubility but improving surfactant efficiency in non-polar systems . Bromoethyl and allylic substituents in sodium 2-bromoethanesulfonate and sodium 2-methylprop-2-ene-1-sulphonate increase reactivity, enabling their use in alkylation and polymerization, respectively .

Molecular Weight :

Research and Application Insights

- Pharmaceutical Use : Sodium 2-hydroxyethanesulfonate is employed as a salt form in drugs like PD-161989 (molecular weight 430.43 g/mol), where it improves solubility and stability .

- Industrial Applications : Sodium naphthalene-2-sulphonate is utilized in concrete plasticizers and dye intermediates due to its surfactant properties .

- Synthetic Chemistry: Sodium 2-bromoethanesulfonate serves as an alkylating agent, while the allylic sulfonate (sodium 2-methylprop-2-ene-1-sulphonate) is a monomer in polymer chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.